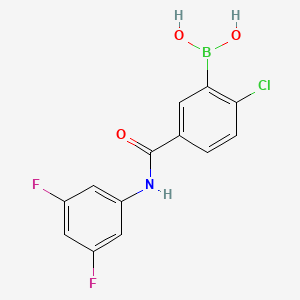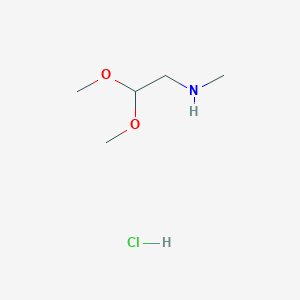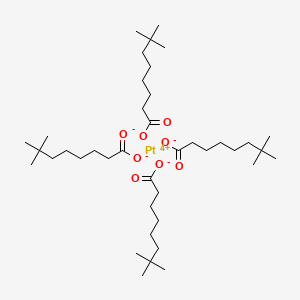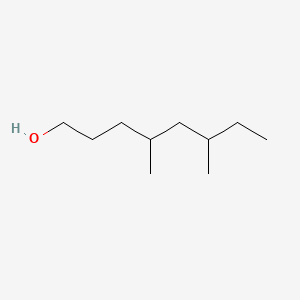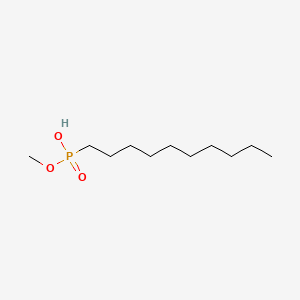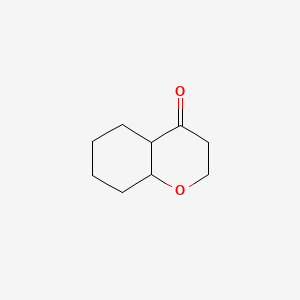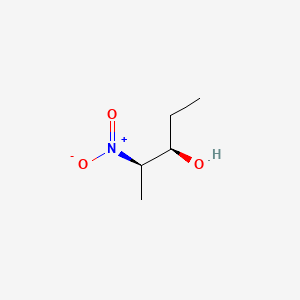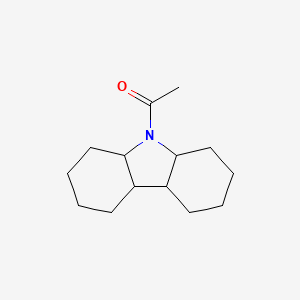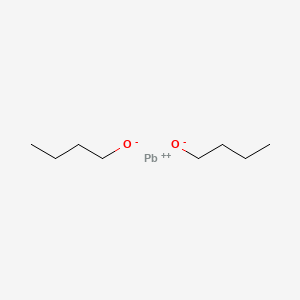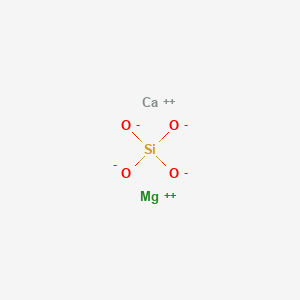
calcium;magnesium;silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium magnesium silicate is a compound that combines calcium, magnesium, and silicon. It is commonly found in various minerals such as diopside, akermanite, and merwinite. This compound is known for its high durability, compressive strength, and bioactivity, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium magnesium silicate can be synthesized through several methods, including the sol-gel route, solid-state reaction, co-precipitation approach, and spray pyrolysis technique . The sol-gel method involves the transition from a sol to a gel, followed by thermal treatment. Tetraethyl orthosilicate and calcium/magnesium nitrates are commonly used as sources of cations .
Industrial Production Methods: In industrial settings, calcium magnesium silicate is often produced by treating calcium oxide and silica in various ratios. The formation of this compound is relevant to the production of Portland cement and the Pidgeon process for magnesium metal production .
Análisis De Reacciones Químicas
Types of Reactions: Calcium magnesium silicate undergoes various chemical reactions, including hydration, carbonation, and decalcification. These reactions are influenced by the presence of magnesium and calcium ions, which affect the formation of calcium silicate hydrates (C-S-H) and magnesium silicate hydrates (M-S-H) .
Common Reagents and Conditions: Common reagents used in these reactions include calcium hydroxide, magnesium-rich minerals, and activated silica. The conditions for these reactions typically involve changes in pH, temperature, and the presence of water .
Major Products: The major products formed from these reactions include calcium silicate hydrates and magnesium silicate hydrates, which are essential components in the setting and hardening of concrete .
Aplicaciones Científicas De Investigación
Calcium magnesium silicate has a wide range of scientific research applications. In chemistry, it is used as a component in the production of Portland cement and other construction materials. In biology and medicine, it is studied for its biocompatibility and bioactivity, making it suitable for tissue engineering and bone regeneration . In industry, it is used in the production of refractory materials, ceramics, and as a filler in various products .
Mecanismo De Acción
The mechanism of action of calcium magnesium silicate involves its interaction with water and other chemical species. In the case of antacids, magnesium silicate acts as a neutralizing and astringent agent by absorbing hydrochloric acid . In construction materials, the hydration of calcium and magnesium silicates leads to the formation of C-S-H and M-S-H, which contribute to the strength and durability of concrete .
Comparación Con Compuestos Similares
Calcium magnesium silicate can be compared with other similar compounds such as diopside, monticellite, åkermanite, and bredigite . These compounds share similar structural features and chemical properties but differ in their specific applications and formation conditions. For example, diopside and åkermanite are commonly used in ceramics and refractory materials, while monticellite is found in metamorphosed siliceous dolomites .
Conclusion
Calcium magnesium silicate is a versatile compound with significant applications in various fields. Its unique properties, such as high durability, compressive strength, and bioactivity, make it a valuable material for scientific research and industrial use. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and development.
Propiedades
Número CAS |
13813-64-4 |
|---|---|
Fórmula molecular |
CaMgO4Si |
Peso molecular |
156.47 g/mol |
Nombre IUPAC |
calcium;magnesium;silicate |
InChI |
InChI=1S/Ca.Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
Clave InChI |
FGZBFIYFJUAETR-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)
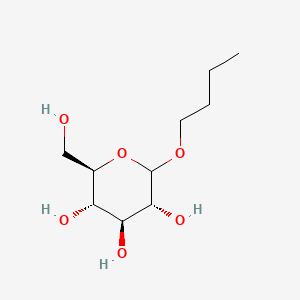

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
